molecular formula C14H20O4 B7801494 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate CAS No. 37042-87-8

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

Cat. No. B7801494
CAS RN: 37042-87-8
M. Wt: 252.31 g/mol
InChI Key: YXALYBMHAYZKAP-UHFFFAOYSA-N
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Description

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (EEC) is a chemical compound that belongs to the class of cycloaliphatic epoxy resins . It is commonly used as a reactive diluent or a cross-linking agent in the formulation of epoxy-based materials, such as coatings, adhesives, and composites .


Synthesis Analysis

EEC can be synthesized by the reaction of 3′-cyclohexenylmethyl 3-cyclohexenecarboxylate with peracetic acid . Another method involves the epoxidation of 4-cyclohexenecarboxylate methyl ester with peracid .


Molecular Structure Analysis

The molecular formula of EEC is C14H20O4 . Its molecular weight is 252.31 .


Chemical Reactions Analysis

EEC is a crosslinking agent in the production of epoxy resins . It can give a linear polymer when homopolymerized .


Physical And Chemical Properties Analysis

EEC is a viscous liquid . Its refractive index is 1.498 (lit.) . The melting point is -37 °C (lit.) , and the density is 1.17 g/mL at 25 °C (lit.) .

Scientific Research Applications

UV-Cured Systems

  • Application : 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate has significant applications in UV-cured systems. It enhances material properties when added to silicon-containing resins, hyperbranched polymers, or epoxy monomers (Shi-rong, 2008).

Curing Behavior and Thermal Stability

  • Curing with Anhydrides : The resin's curing behavior with 4-methylhexahydrophthalic anhydride, both catalyzed and uncatalyzed, affects the material's thermal stability and glass transition temperature (Barabanova et al., 2019).
  • Photopolymerization : Its photopolymerization with triethylene glycol methyl vinyl ether results in unique polymerization rates and indicates cross-propagation reactions (Kim, Kostanski, & Macgregor, 2003).

Nanocomposite Development

  • Epoxy/Silica Nanocomposites : When cured with silica nanoparticles, it forms optically transparent polymer nanocomposites with increased glass transition temperatures (Barabanova et al., 2008).

Improved Thermoset Properties

  • Curing with Lanthanide Triflates : Using lanthanum, samarium, and ytterbium triflates as catalysts, the resin demonstrates improved crosslinking properties and higher glass-transition temperatures (Mas et al., 2005).

Photocuring Process and Initiating Mechanisms

  • Cationic Photopolymerization : The resin's photocuring process using triarylsulfonium hexafluoroantimonate shows complex behavior with varied glass transition temperatures (Fernández‐Francos et al., 2007).

Flame Retardant Properties

  • Epoxy Resin with Phosphorus : The curing behavior with phosphorus-containing poly(amide–imides) indicates high thermal stability and flame-retardant properties (Agrawal & Narula, 2014).

Thermal Hazard Evaluation

  • Calorimetric Analysis : The resin's thermal hazard potential was assessed using thermogravimetry and kinetic modeling, highlighting the risks in manufacturing processes (Tong et al., 2014).

Electron-Beam-Induced Polymerization

  • Polymerization under Electron Beam : Its polymerization when exposed to electron beam radiation, in the presence of Lewis/Bronstead acid precursors, was studied using IR spectroscopy (Davidson & Wilkinson, 1991).

Dental Applications

  • Dental Matrix Resins : The photopolymerization of this resin in dental applications demonstrated potential in making cross-linked copolymer resins with improved polymerization shrinkage characteristics (Eick et al., 2005).

Mechanism of Action

EEC reacts by cationic polymerization using thermolatent photoinitiators to form crosslinked insoluble thermosets . Formulations based on cycloaliphatic epoxy resins such as EEC are known to form by curing thermosets with high heat and chemical resistance and good adhesion .

Safety and Hazards

EEC may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . Contaminated work clothing must not be allowed out of the workplace .

Future Directions

While EEC has many industrial applications due to its low viscosity, excellent electrical properties, and high reliability, it is known to be extremely brittle, which is disadvantageous . This problem can be addressed by integration of elastomer particles in the epoxy matrix, such as rubber or silicone, by integration of inorganic fillers , or by plasticization due to polymerization in the presence of polyester polyols . Research is ongoing to find cationically polymerizable monomers with higher polymerization rate but the same performance .

properties

IUPAC Name

7-oxabicyclo[4.1.0]heptan-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
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InChI

InChI=1S/C14H20O4/c15-14(9-2-4-11-13(6-9)18-11)16-7-8-1-3-10-12(5-8)17-10/h8-13H,1-7H2
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InChI Key

YXALYBMHAYZKAP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC2C(O2)CC1COC(=O)C3CCC4C(C3)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25085-98-7
Record name 3,4-Epoxycyclohexylmethyl 3′,4′-epoxycyclohexanecarboxylate homopolymer
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DSSTOX Substance ID

DTXSID2027466
Record name ECC
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Molecular Weight

252.31 g/mol
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Physical Description

Liquid, Liquid; [MSDSonline]
Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester
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CAS RN

2386-87-0, 25085-98-7, 37042-87-8
Record name 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate
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Record name Ctcloaliphatic epoxy resin UP-632
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Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester
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Record name 7-oxabicyclo[4.1.0]hept-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
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Record name (3,4-EPOXYCYCLOHEXYL)METHYL 3,4-EPOXYCYCLOHEXYLCARBOXYLATE
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Record name 3,4-EPOXYCYCLOHEXYLMETHYL-3,4-EPOXYCYCLOHEXANECARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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